molecular formula C9H12N2O B1436861 6-Cyclobutyl-2-methylpyrimidin-4-ol CAS No. 1412953-30-0

6-Cyclobutyl-2-methylpyrimidin-4-ol

Cat. No. B1436861
M. Wt: 164.2 g/mol
InChI Key: ZWGJCFBABXJLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclobutyl-2-methylpyrimidin-4-ol (CBMPM) is a heterocyclic compound belonging to the pyrimidin-4-ol family. It is a unique and versatile chemical that has a wide range of applications in the scientific and medical fields. CBMPM has been used in various fields such as organic synthesis, drug discovery, and drug delivery. It has also been used in various biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Arylsulfonylated Derivatives: The synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives has been reported, highlighting the significance of such compounds in structural and quantum chemical studies. X-ray diffraction techniques confirmed the structures, revealing various non-covalent interactions contributing to their stability (Ali et al., 2021).

Photochemistry and UV Irradiation Studies

  • Photochemical Behavior in Aqueous Solutions: Research on the photochemistry of thymine, a related pyrimidin compound, in frozen aqueous solutions under UV irradiation has been conducted. This study provides insights into the behavior of pyrimidine derivatives under specific conditions (Shetlar & Basus, 2013).

Biological and Medicinal Chemistry Applications

  • Synthesis of Bicyclic and Substituted Derivatives: Novel bicyclic and substituted derivatives of 6-methylpyrimidine-4-ol, including compounds with pyrazole, triazole, and pyridazine moieties, have been synthesized. These compounds showed pronounced stimulating action on plant growth (Yengoyan et al., 2020).

Process Chemistry and Industrial Applications

  • Synthesis for Pharmaceutical and Explosive Industries: The synthesis of 4,6-dihydroxy-2-methylpyrimidine, an important precursor in the preparation of high explosives and medicinal products, highlights the industrial significance of such compounds (Patil et al., 2008).

Quantum Chemical Insights

  • Theoretical Studies of Substituted Pyrimidines: Research on 2-amino-6-methylpyrimidin-4-yl benzenesulfonate and 2,6-diaminopyrimidin-4-yl benzenesulfonate provides theoretical insights into their optimized geometry, natural bond orbitals, and frontier molecular orbitals. This study aids in understanding the stability and reactivity of these compounds (Ali et al., 2020).

properties

IUPAC Name

4-cyclobutyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-10-8(5-9(12)11-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGJCFBABXJLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclobutyl-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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